Hydrogen-Bond Acceptor Capacity Superiority Over Non-Acetylated Imidazole Analogs
The target compound possesses three hydrogen-bond acceptor (HBA) sites versus only one hydrogen-bond donor (HBD) site, yielding an HBA/HBD ratio of 3:1 [1]. This contrasts with the simplest analog lacking the N-3 acetyl group, N-(1H-imidazol-2-yl)acetamide (CAS 52737-49-2), which presents a lower HBA count and a different HBA/HBD balance owing to the free N-H imidazole [2]. The higher HBA density of the target compound enhances its capacity for directed non-covalent interactions with protein targets or reagents during synthesis.
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 3 HBA (PubChem computed: Cactvs 3.4.8.18) |
| Comparator Or Baseline | N-(1H-imidazol-2-yl)acetamide (CAS 52737-49-2): approximately 2 HBA (inferred from structure; no explicit PubChem computation located for comparator) |
| Quantified Difference | Target provides approximately 1 additional HBA site relative to the non-N-acetylated analog |
| Conditions | In silico computed descriptors; no experimental validation located |
Why This Matters
For procurement decisions in fragment-based drug design or structure-guided synthesis, a compound with higher HBA density offers greater versatility in engaging biological targets or directing regioselective reactions.
- [1] PubChem. (2024). Compound Summary for CID 14666656: N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/130749-76-7 View Source
- [2] PubChem. (2024). Compound Summary for CID 70846: N-(1H-imidazol-2-yl)acetamide. National Center for Biotechnology Information. View Source
